molecular formula C12H16O B15420922 2-(3-Methylpent-3-en-1-yl)phenol CAS No. 125214-14-4

2-(3-Methylpent-3-en-1-yl)phenol

Cat. No.: B15420922
CAS No.: 125214-14-4
M. Wt: 176.25 g/mol
InChI Key: AZGJXOYHKIHDRX-UHFFFAOYSA-N
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Description

2-(3-Methylpent-3-en-1-yl)phenol (CAS 15971-77-4) is an alkylated phenolic compound with the molecular formula C12H16O . This compound serves as a crucial precursor in modern organic synthesis, specifically in the enantioselective construction of chiral chroman scaffolds . Chromans represent a privileged structure found in numerous natural products and biologically active compounds, making efficient synthetic access to these frameworks a significant research area . The research value of this compound was demonstrated in a 2025 study, where it was used as a model substrate in a planar chiral organoselenium-catalyzed intramolecular oxidative etherification . This reaction proceeds via a mechanism where an electrophilic selenium cation catalyst first activates the trisubstituted olefin, forming a seleniranium ion intermediate. The phenolic oxygen then performs a stereodefined 6-exo-trig cyclization, leading to the formation of a chroman ring bearing a quaternary carbon stereocenter with high enantioselectivity . This method provides researchers with a powerful tool to generate optically pure chromans from simple alkene substrates, enabling medicinal chemistry and drug discovery programs focused on this important heterocyclic class. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125214-14-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(3-methylpent-3-enyl)phenol

InChI

InChI=1S/C12H16O/c1-3-10(2)8-9-11-6-4-5-7-12(11)13/h3-7,13H,8-9H2,1-2H3

InChI Key

AZGJXOYHKIHDRX-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogous Phenolic Derivatives

a) (E/Z)-3-Methoxy-5-methyl-2-(3-methylpent-3-en-1-yl)phenol ()
  • Structure: Differs by the presence of a methoxy (-OCH₃) group at the 3-position and a methyl group at the 5-position of the phenol ring.
  • Key Differences: Polarity: The methoxy group increases polarity compared to the parent compound, reducing LogP (predicted ~3.2 vs. ~3.8 for 2-(3-methylpent-3-en-1-yl)phenol) . Hydrogen Bonding: The phenolic -OH in this compound enables stronger hydrogen bonding than the methoxy derivative, influencing solubility and crystal packing .
b) 3-(2-Methylpent-4-en-2-yl)phenol ()
  • Structure: Features a pent-4-enyl chain with a methyl branch at the 2-position, attached to the phenol ring at the meta position.
  • Physicochemical Properties:
  • LogP = 3.25 (experimental), PSA = 20.23 Ų .
  • Comparable hydrophobicity to this compound, but reduced hydrogen-bonding capacity due to meta -OH positioning.
c) 3-(1-Hydroxypent-2-en-3-yl)phenol ()
  • Structure : Contains an additional hydroxyl group on the pentenyl chain.
  • Key Differences: Reactivity: The diol structure enables chelation or complexation with metal ions, a property absent in this compound. Purity and Stability: Reported purity ≥95%, with applications in pharmaceutical and material science research due to its dual hydroxyl groups .

Hydrogen Bonding and Crystal Packing ()

Hydrogen-bonding patterns critically influence the solid-state properties of phenolic compounds:

  • This compound: Expected to form intramolecular O–H···π or intermolecular O–H···O bonds, similar to related compounds like 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol, which exhibits planar arrangements due to O–H···N hydrogen bonds .
  • Methoxy Derivatives : Reduced hydrogen-bonding capacity leads to less predictable crystal packing, as seen in analogs with methoxy groups .

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) LogP (Exp./Pred.) PSA (Ų) Melting Point (°C) Key Functional Groups
This compound ~178.2 (pred.) ~3.8 ~20.2 N/A Phenolic -OH, alkenyl
(E/Z)-3-Methoxy-5-methyl analog ~208.3 ~3.2 ~29.1 N/A Methoxy, methyl, alkenyl
3-(2-Methylpent-4-en-2-yl)phenol 178.2 3.25 (exp.) 20.23 N/A Phenolic -OH, branched alkene
3-(1-Hydroxypent-2-en-3-yl)phenol 178.2 ~2.9 ~40.5 N/A Diol, alkenyl

Q & A

Q. What synthetic routes are most effective for producing 2-(3-Methylpent-3-en-1-yl)phenol with high regioselectivity, and how can reaction conditions be optimized?

  • Methodological Answer : A Friedel-Crafts alkylation strategy is often employed, utilizing phenol derivatives and 3-methylpent-3-en-1-yl halides. Reaction optimization should focus on:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Maintain 60–80°C to minimize side reactions like isomerization of the pentenyl group.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements (>75%) are achievable by quenching intermediates with aqueous NaHCO₃ to prevent over-alkylation .

Q. Which spectroscopic and crystallographic techniques are critical for unambiguous structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR confirms regiochemistry via coupling patterns (e.g., vinyl protons at δ 5.2–5.4 ppm, aromatic protons at δ 6.7–7.1 ppm). ¹³C NMR identifies quaternary carbons in the pentenyl chain.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemical ambiguities. Refinement parameters (R-factor < 0.05) ensure accuracy, with hydrogen bonding networks (e.g., phenolic -OH interactions) mapped for stability insights .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental logP values and computational predictions for this compound?

  • Methodological Answer : Experimental logP (3.25) often diverges from QSPR models due to solvent effects or intramolecular hydrogen bonding. To resolve discrepancies:
  • Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational Adjustments : Apply correction factors in software like COSMOtherm to account for solvation effects.
Property Experimental ValuePredicted Value (QSPR)
logP3.253.45–3.60
PSA20.23 Ų19.80 Ų
Discrepancies in PSA (polar surface area) may arise from dynamic conformational changes in the pentenyl chain .

Q. What advanced computational methods are recommended for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict aggregation behavior.
  • Reactivity Studies : Use Fukui indices to identify nucleophilic sites (e.g., phenolic -OH, vinyl groups) for derivatization potential .

Q. What experimental designs are suitable for investigating the surface adsorption dynamics of this compound in controlled environments?

  • Methodological Answer :
  • Microscopy Techniques : Atomic force microscopy (AFM) quantifies adsorption on silica or polymer surfaces under varying humidity.
  • Spectroscopic Analysis : In situ FTIR monitors hydrogen bonding between phenolic -OH and surface hydroxyl groups.
  • Kinetic Studies : Langmuir isotherm models fit adsorption data to determine binding constants (K ≈ 10³–10⁴ M⁻¹) .

Q. How should researchers address contradictions between NMR data and X-ray crystallography results in structural studies of this compound?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformations (e.g., pentenyl chain rotation), while X-ray captures static snapshots. Use variable-temperature NMR to detect dynamic processes.
  • Data Cross-Validation : Compare NOESY/ROESY correlations with crystallographic packing to identify dominant conformers.
  • Refinement Protocols : Apply TWINABS in SHELXL to handle potential twinning in crystals, ensuring accurate bond-length/angle measurements .

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